Tricyclo[2.2.1.02,6]heptane-3,5-diol
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Overview
Description
Tricyclo[2.2.1.02,6]heptane-3,5-diol is a unique chemical compound with the molecular formula C7H10O2. It is characterized by its tricyclic structure, which includes three fused rings. This compound is known for its stability and distinct chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[2.2.1.02,6]heptane-3,5-diol typically involves the reaction of norbornadiene with specific reagents under controlled conditions. One common method includes the use of peroxy acids to oxidize norbornadiene, leading to the formation of the desired diol. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar oxidation reactions with optimized conditions for yield and purity. Industrial processes may also incorporate additional purification steps to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[2.2.1.02,6]heptane-3,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups, leading to the formation of alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols .
Scientific Research Applications
Tricyclo[2.2.1.02,6]heptane-3,5-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s stability and unique structure make it useful in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis.
Industry: The compound is utilized in the development of new materials, including polymers and resins, due to its robust chemical properties
Mechanism of Action
The mechanism by which Tricyclo[2.2.1.02,6]heptane-3,5-diol exerts its effects involves interactions with specific molecular targets. Its tricyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The hydroxyl groups can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[2.2.1.02,6]heptane-3,5,7-triol: This compound has an additional hydroxyl group, making it more hydrophilic and potentially altering its reactivity and applications.
Norbornadiene: A precursor to Tricyclo[2.2.1.02,6]heptane-3,5-diol, it has a simpler structure and different reactivity profile.
Uniqueness
This compound is unique due to its specific tricyclic structure and the presence of two hydroxyl groups. This combination provides a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
4054-88-0 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
tricyclo[2.2.1.02,6]heptane-3,5-diol |
InChI |
InChI=1S/C7H10O2/c8-6-3-1-2-4(6)5(2)7(3)9/h2-9H,1H2 |
InChI Key |
QQLNWTFCRIBMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C2C(C1C3O)O |
Origin of Product |
United States |
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